molecular formula C19H18N4O B12630106 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-30-8

6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12630106
CAS No.: 919291-30-8
M. Wt: 318.4 g/mol
InChI Key: ZMVBSUNCHGFMNE-UHFFFAOYSA-N
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Description

6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a benzo[h]isoquinolinone core substituted with an aminopropyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[h]isoquinolinone core and introduce the aminopropyl and pyrazolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The aminopropyl and pyrazolyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of advanced materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-aminopropyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
  • 6-(3-aminopropyl)-9-(1H-pyrazol-3-yl)benzo[h]isoquinolin-1(2H)-one
  • 6-(3-aminopropyl)-9-(1H-pyrazol-2-yl)benzo[h]isoquinolin-1(2H)-one

Uniqueness

What sets 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This unique structure may confer advantages in certain applications, such as increased selectivity for a particular target or enhanced stability under specific conditions.

Properties

CAS No.

919291-30-8

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C19H18N4O/c20-7-1-2-12-10-14-5-8-21-19(24)18(14)16-11-13(3-4-15(12)16)17-6-9-22-23-17/h3-6,8-11H,1-2,7,20H2,(H,21,24)(H,22,23)

InChI Key

ZMVBSUNCHGFMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CC=NN4)CCCN

Origin of Product

United States

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